molecular formula C21H18O5 B14627651 Methyl alpha-(3-hydroxy-4-(2-methylphenyl)-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate CAS No. 54805-67-3

Methyl alpha-(3-hydroxy-4-(2-methylphenyl)-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate

Cat. No.: B14627651
CAS No.: 54805-67-3
M. Wt: 350.4 g/mol
InChI Key: RIRXJAVCVVYLSA-ZPHPHTNESA-N
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Description

Methyl alpha-(3-hydroxy-4-(2-methylphenyl)-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate is a complex organic compound with a unique structure that includes a furan ring, a benzene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl alpha-(3-hydroxy-4-(2-methylphenyl)-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzeneacetate with 3-hydroxy-4-(2-methylphenyl)-5-oxo-2(5H)-furan. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl alpha-(3-hydroxy-4-(2-methylphenyl)-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl alpha-(3-hydroxy-4-(2-methylphenyl)-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl alpha-(3-hydroxy-4-(2-methylphenyl)-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl alpha-(3-hydroxy-4-phenyl-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate
  • Methyl alpha-(3-hydroxy-4-(2-chlorophenyl)-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate

Uniqueness

Methyl alpha-(3-hydroxy-4-(2-methylphenyl)-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its applications and effectiveness compared to similar compounds.

Properties

CAS No.

54805-67-3

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

IUPAC Name

methyl (2Z)-2-[3-hydroxy-4-(2-methylphenyl)-5-oxofuran-2-ylidene]-2-(2-methylphenyl)acetate

InChI

InChI=1S/C21H18O5/c1-12-8-4-6-10-14(12)16-18(22)19(26-21(16)24)17(20(23)25-3)15-11-7-5-9-13(15)2/h4-11,22H,1-3H3/b19-17-

InChI Key

RIRXJAVCVVYLSA-ZPHPHTNESA-N

Isomeric SMILES

CC1=CC=CC=C1C2=C(/C(=C(\C3=CC=CC=C3C)/C(=O)OC)/OC2=O)O

Canonical SMILES

CC1=CC=CC=C1C2=C(C(=C(C3=CC=CC=C3C)C(=O)OC)OC2=O)O

Origin of Product

United States

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